molecular formula C21H34N2O4 B381131 ethyl 4-[3-(2-tert-butyl-4-methylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate

ethyl 4-[3-(2-tert-butyl-4-methylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate

Cat. No.: B381131
M. Wt: 378.5g/mol
InChI Key: UFIHALQUDZXCST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[3-(2-tert-butyl-4-methylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate is a complex organic compound with a unique structure that includes a piperazine ring, a phenoxy group, and a hydroxypropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[3-(2-tert-butyl-4-methylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate typically involves multiple steps One common method starts with the preparation of the phenoxy intermediate, which is then reacted with a hydroxypropyl derivativeSpecific reagents and catalysts, such as palladium or other transition metals, may be used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(2-tert-butyl-4-methylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring or the phenoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, or other transition metals.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[3-(2-tert-butyl-4-methylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-[3-(2-tert-butyl-4-methylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-4-hydroxyanisole: Shares the tert-butyl and phenoxy groups but differs in the overall structure.

    3-tert-Butyl-4-methoxyphenol: Similar in having a tert-butyl group but lacks the piperazine and hydroxypropyl components.

Uniqueness

Ethyl 4-[3-(2-tert-butyl-4-methylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for targeted research and industrial applications .

Properties

Molecular Formula

C21H34N2O4

Molecular Weight

378.5g/mol

IUPAC Name

ethyl 4-[3-(2-tert-butyl-4-methylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate

InChI

InChI=1S/C21H34N2O4/c1-6-26-20(25)23-11-9-22(10-12-23)14-17(24)15-27-19-8-7-16(2)13-18(19)21(3,4)5/h7-8,13,17,24H,6,9-12,14-15H2,1-5H3

InChI Key

UFIHALQUDZXCST-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)CC(COC2=C(C=C(C=C2)C)C(C)(C)C)O

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COC2=C(C=C(C=C2)C)C(C)(C)C)O

Origin of Product

United States

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